molecular formula C23H22N4O5S B2877633 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 921995-06-4

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2877633
CAS No.: 921995-06-4
M. Wt: 466.51
InChI Key: CNSDITRKIDHBNG-UHFFFAOYSA-N
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Description

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a chemical compound with the CAS Registry Number 1100306-05-5 . It has a molecular formula of C 19 H 16 N 4 O 5 S 2 and a molecular weight of 444.5 g/mol . The compound features a complex structure that incorporates multiple pharmacologically active moieties, including a benzofuran group and a 1,3,4-oxadiazole ring, which is a scaffold well-known in medicinal chemistry for its diverse biological potential . Specifically, 1,3,4-oxadiazole derivatives have been extensively researched for their anticancer properties and are known to act through mechanisms such as the inhibition of key enzymes including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The integration of a tosylated piperidine carboxamide group further adds to the potential of this molecule to interact with various biological targets. This product is intended for research purposes only, specifically for use in vitro laboratory studies. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-15-6-8-18(9-7-15)33(29,30)27-12-10-16(11-13-27)21(28)24-23-26-25-22(32-23)20-14-17-4-2-3-5-19(17)31-20/h2-9,14,16H,10-13H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSDITRKIDHBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tosyl chloride, piperidine, and carboxylic acid derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the final product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Tosyl chloride and other electrophilic reagents are used for substitution reactions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities, such as antimicrobial, antitumor, and antioxidant properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents.

Industry: In the industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other 1,3,4-oxadiazole derivatives provide insights into its hypothetical pharmacological profile. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Oxadiazole Substituent Amide/Sulfonamide Group Key Biological Findings Solubility Profile
Target Compound 5-(Benzofuran-2-yl) 1-Tosylpiperidine-4-carboxamide Not yet reported Likely low (requires DMSO/Pluronic F-127)
LMM5 (F2368-0617) 5-[(4-Methoxyphenyl)methyl] 4-[Benzyl(methyl)sulfamoyl]benzamide Moderate antifungal activity against Candida spp. (MIC₅₀: 8–16 µg/mL) DMSO/Pluronic F-127
LMM11 (F2832-0099) 5-(Furan-2-yl) 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide Enhanced antifungal activity vs. LMM5 (MIC₅₀: 4–8 µg/mL) DMSO/Pluronic F-127

Key Observations

Substituent Effects on Bioactivity :

  • The benzofuran-2-yl group in the target compound may offer stronger π-π stacking interactions with fungal cytochrome P450 enzymes compared to LMM5’s 4-methoxyphenylmethyl or LMM11’s furan-2-yl groups. This could theoretically enhance target binding but requires empirical validation.
  • LMM11’s furan-2-yl substituent demonstrates superior antifungal potency over LMM5, suggesting smaller heterocyclic groups may optimize steric compatibility with fungal targets .

Amide/Sulfonamide Group Influence :

  • The target compound’s tosylpiperidine carboxamide group is bulkier and more electron-withdrawing than the sulfonamide groups in LMM5 and LMM11. This could improve metabolic stability but reduce solubility, as seen in the reliance on DMSO/Pluronic F-127 for solubilization across all compounds .

Solubility Challenges: All three compounds require non-ionic surfactants for solubilization, indicating inherent hydrophobicity.

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzofuran ring : Known for its diverse biological activities.
  • Oxadiazole ring : Associated with various pharmacological properties.
  • Piperidine moiety : Enhances solubility and bioavailability.
Property Value
Molecular FormulaC23H22N4O5S
Molecular Weight466.51 g/mol
CAS Number922044-21-1

Research indicates that this compound exhibits multiple mechanisms of action:

  • Anticancer Activity :
    • The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by disrupting microtubule dynamics .
    • A study reported a significant reduction in cell viability in DU-145 prostate cancer cells with an IC50 value in the low micromolar range .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound possesses antibacterial and antifungal activities. It has shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

  • The presence of the oxadiazole ring is crucial for anticancer activity, as evidenced by SAR studies that optimized terminal substituents to enhance potency .
  • Variations in the tosyl group and piperidine substituents have been explored to improve solubility and selectivity against specific cancer types.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • In Vitro Anticancer Studies :
    • A notable study evaluated the compound's effect on Hela cells, revealing a significant arrest at the G1/S phase and increased apoptosis rates after 48 hours of treatment .
  • Antimicrobial Activity Assessment :
    • In a comparative study against standard antibiotics, the compound exhibited superior activity against E. coli and S. aureus, suggesting potential for development into a therapeutic agent for bacterial infections .

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